1-Bromo-2-butylbenzene
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Overview
Description
1-Bromo-2-butylbenzene is an organic compound belonging to the class of aromatic halides. It consists of a benzene ring substituted with a bromine atom and a butyl group at the ortho positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-2-butylbenzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the bromination of 2-butylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the formation of a Grignard reagent from 2-butylbromobenzene, which can then be reacted with various electrophiles to form the desired product.
Chemical Reactions Analysis
1-Bromo-2-butylbenzene undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2-butylbenzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-2-butylbenzene has various applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a model compound in studies of aromatic halides’ biological activity and toxicity.
Mechanism of Action
The mechanism of action of 1-Bromo-2-butylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in electrophilic aromatic substitution, the bromine atom forms a sigma complex with the benzene ring, followed by the loss of a proton to restore aromaticity . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-2-butylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-methylbenzene: This compound has a methyl group instead of a butyl group, leading to different reactivity and applications.
1-Bromo-2-ethylbenzene: The presence of an ethyl group affects the compound’s physical and chemical properties compared to the butyl-substituted analog.
1-Bromo-2-propylbenzene: This compound has a propyl group, which also influences its reactivity and applications.
Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Properties
IUPAC Name |
1-bromo-2-butylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVKWTASYVIROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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